4'-Epi-daunorubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

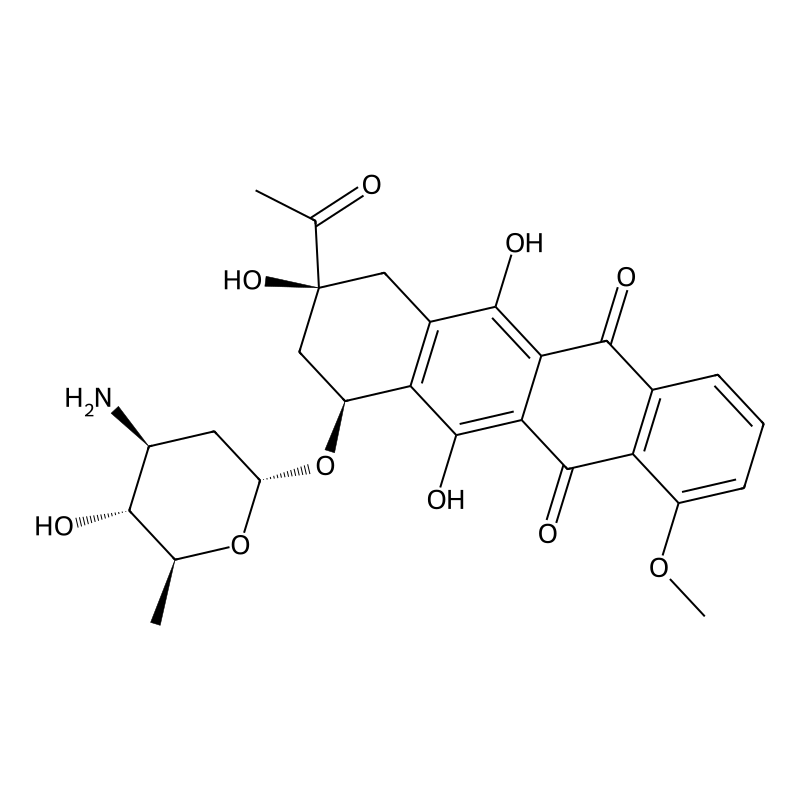

4'-Epi-daunorubicin is an anthracycline derivative, structurally related to daunorubicin, which is widely used in cancer therapy. Its chemical formula is C27H29NO10, and it has a molecular weight of 563.98 g/mol . This compound features a hydroxyl group at the C-4' position, differentiating it from its parent compound, daunorubicin. The modification at this position is believed to enhance its pharmacological properties while potentially reducing toxicity.

Mechanism of Action

Similar to daunorubicin, 4'-Epi-daunorubicin is believed to exert its antitumor effect by intercalating into DNA, a process where the molecule inserts itself between the base pairs of DNA strands. This disrupts DNA replication and transcription, ultimately leading to cell death []. However, 4'-epi-daunorubicin may have a slightly different binding mode to DNA compared to daunorubicin, potentially influencing its efficacy against specific cancers [].

Research on Overcoming Drug Resistance

A significant challenge in cancer treatment is the development of drug resistance by cancer cells. Research suggests that 4'-epi-daunorubicin might be effective against cancer cells resistant to daunorubicin []. This is an active area of investigation, with researchers exploring the mechanisms by which 4'-epi-daunorubicin bypasses resistance pathways and its potential role in overcoming multidrug resistance in cancer [].

Improved Therapeutic Profile

Daunorubicin treatment is associated with cardiotoxicity, a severe side effect that limits its use. Studies suggest that 4'-epi-daunorubicin might exhibit a reduced cardiotoxic effect compared to daunorubicin []. This aspect is crucial for developing safer and more tolerable cancer treatment options.

- Reduction Reactions: The keto groups can be reduced to alcohols, altering the compound's reactivity and stability.

- Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic attacks, which can lead to further derivatization.

- Dimerization: Similar to doxorubicin, 4'-epi-daunorubicin can form dimers under certain conditions, which may affect its solubility and biological activity .

4'-Epi-daunorubicin exhibits significant anticancer activity, primarily through the following mechanisms:

- DNA Intercalation: It intercalates between DNA base pairs, disrupting replication and transcription processes.

- Topoisomerase Inhibition: The compound inhibits topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.

- Cytotoxicity: Studies have shown that 4'-epi-daunorubicin is effective against various cancer cell lines, demonstrating a potent cytotoxic profile comparable to that of daunorubicin .

The synthesis of 4'-epi-daunorubicin typically involves semi-synthesis from daunorubicin through selective modification at the C-4' position. Common methods include:

- Chemical Modification: Utilizing reagents that specifically target the C-4' hydroxyl group.

- Enzymatic Synthesis: Employing engineered strains capable of producing 4'-epi-daunorubicin through fermentation processes .

- Total Synthesis: A more complex approach involving multiple synthetic steps to construct the molecule from simpler precursors.

4'-Epi-daunorubicin is primarily used in oncology for:

- Chemotherapy: It serves as an alternative to traditional anthracyclines like daunorubicin and doxorubicin, particularly in cases where patients exhibit resistance or intolerance to those drugs.

- Radiotherapeutic Agents: Derivatives like 4'-iodo-4'-deoxy-daunorubicin are being explored for their potential as radiotherapeutics due to their ability to deliver localized radiation therapy effectively .

Studies have indicated that 4'-epi-daunorubicin interacts with various biological molecules:

- Protein Binding: It binds to serum proteins, affecting its distribution and efficacy.

- Drug Interactions: Co-administration with other chemotherapeutics can lead to enhanced cytotoxic effects or altered pharmacokinetics, necessitating careful monitoring during treatment regimens .

Similar Compounds- Daunorubicin

- Doxorubicin

- Epirubicin

- Idarubicin

Comparison TableCompound Structural Modification Anticancer Activity Unique Features 4'-Epi-daunorubicin Hydroxyl at C-4' High Reduced cardiotoxicity Daunorubicin None High Classic anthracycline Doxorubicin Hydroxyl at C-14 Very High More widely used in clinical settings Epirubicin Hydroxyl at C-4' High Less cardiotoxic than doxorubicin Idarubicin Methoxy at C-5 Very High Greater potency against certain cancers

Uniqueness of 4'-Epi-daunorubicin

| Compound | Structural Modification | Anticancer Activity | Unique Features |

|---|---|---|---|

| 4'-Epi-daunorubicin | Hydroxyl at C-4' | High | Reduced cardiotoxicity |

| Daunorubicin | None | High | Classic anthracycline |

| Doxorubicin | Hydroxyl at C-14 | Very High | More widely used in clinical settings |

| Epirubicin | Hydroxyl at C-4' | High | Less cardiotoxic than doxorubicin |

| Idarubicin | Methoxy at C-5 | Very High | Greater potency against certain cancers |

Uniqueness of 4'-Epi-daunorubicin

The unique structural modification at the C-4' position not only enhances its solubility but also potentially reduces cardiotoxic effects compared to other anthracyclines like doxorubicin and daunorubicin. This makes it a valuable candidate for further clinical exploration in cancer therapy.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Irritant;Health Hazard